Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound with a complex structure that includes a five-membered pyrrolidine ring, ester groups, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 2-methyl-3-oxobutanoic acid in the presence of a base such as sodium ethoxide. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrolidine ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, which can modify its structure and activity. The pyrrolidine ring provides a rigid framework that can influence its binding to biological targets, potentially affecting enzyme activity or receptor interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-methyl-3-oxopiperidine-1,2-dicarboxylate: Similar structure but with a six-membered piperidine ring.
Diethyl 2-methyl-3-oxopyrrolidine-1,3-dicarboxylate: Similar structure but with ester groups at different positions.
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate: Similar structure but with different substituents on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the presence of a five-membered pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Biological Activity
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a five-membered pyrrolidine ring with two ester groups and a ketone functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's ester and ketone groups facilitate participation in chemical reactions that can modify its structure and activity. The rigid pyrrolidine framework may enhance binding to biological targets, potentially affecting enzyme activity or receptor interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to this compound. For example, a series of 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. In these studies, compounds exhibited varying levels of cytotoxicity, with some reducing cell viability significantly compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound | Cell Line | Viability (%) | Comparison to Control |
---|---|---|---|
5-Oxopyrrolidine Derivative A | A549 | 66% | Significant reduction |
5-Oxopyrrolidine Derivative B | HSAEC1-KT | 85% | No significant impact |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for anti-inflammatory properties. Compounds derived from this structure have shown the ability to inhibit the development of paw edema in animal models. Notably, certain derivatives significantly reduced inflammatory markers such as COX-2 and IL-1β .
Table 2: Anti-inflammatory Effects of Pyrrolidine Derivatives
Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) |
---|---|---|
Compound A | 51.81 | 82.5 |
Compound B | 45.00 | 70.3 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study evaluated the effects of various derivatives on A549 cells, revealing that modifications in the chemical structure could enhance cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells .
- Research on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects in vivo, demonstrating that certain derivatives significantly reduced paw edema and inflammatory markers in animal models .
Properties
IUPAC Name |
diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-4-16-9(14)11(3)8(13)6-7-12(11)10(15)17-5-2/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQFJXJOMMXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCN1C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485131 | |
Record name | Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61334-21-2 | |
Record name | Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.